molecular formula C18H12ClNO3 B1680076 2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione

2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione

Cat. No. B1680076
M. Wt: 325.7 g/mol
InChI Key: LSQZKIQSQHZVQS-UHFFFAOYSA-N
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Description

NQ301, also known as 2-[(4-acetylphenyl)amino]-3-chloronaphthalene-1,4-dione, is a synthetic compound with significant biological activities. It is primarily recognized for its antithrombotic and antiplatelet properties. NQ301 inhibits platelet aggregation and thromboxane A2 synthase activity, making it a valuable agent in cardiovascular research .

Scientific Research Applications

NQ301 has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: NQ301 is synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with 4-acetylaniline. The reaction typically occurs in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions .

Industrial Production Methods: Industrial production of NQ301 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: NQ301 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

NQ301 exerts its effects by inhibiting thromboxane A2 synthase and thromboxane A2 receptor activity. It suppresses platelet aggregation by inhibiting the intracellular pathway rather than directly inhibiting fibrinogen-GPIIb/IIIa complex binding. NQ301 significantly inhibits the increase of cytosolic calcium ion concentration and adenosine triphosphate secretion, and also significantly increases cyclic adenosine monophosphate levels in activated platelets .

Similar Compounds:

  • 2-Chloro-3-(4-acetylphenyl)-amino-1,4-naphthoquinone
  • 2-[(4-Acetylphenyl)amino]-3-chloro-1,4-naphthalenedione
  • Compound 211

Comparison: NQ301 is unique due to its selective inhibition of thromboxane A2 synthase and receptor activity. Unlike other similar compounds, NQ301 exhibits a potent antithrombotic effect by modulating arachidonic acid liberation and inhibiting thromboxane B2 formation. This makes it a valuable compound in cardiovascular research and therapeutic applications .

properties

IUPAC Name

2-(4-acetylanilino)-3-chloronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-10(21)11-6-8-12(9-7-11)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZKIQSQHZVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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